Molecular Weight and Structural Complexity Advantage Over Planar N-(4-Bromophenyl)phthalimide
The target compound possesses a molecular weight of 414.2 g/mol, which is 37.1% greater than that of the simplest analog comparator N-(4-bromophenyl)phthalimide (302.13 g/mol) [1]. This increase reflects the addition of the 5,8-dioxaspiro[3.4]octane ring system (C₆H₈O₂ fragment, ΔMW = +112.1 Da), which introduces a conformationally restricted spirocyclic junction and two additional oxygen atoms as hydrogen bond acceptors [1]. The increased complexity is quantified by a complexity score of 577 versus an estimated 432 for the comparator, representing a 33.6% increase in molecular complexity as computed by Cactvs [1].
| Evidence Dimension | Molecular Weight & Complexity |
|---|---|
| Target Compound Data | MW = 414.2 g/mol; Complexity Score = 577 |
| Comparator Or Baseline | N-(4-Bromophenyl)phthalimide: MW = 302.13 g/mol; Complexity Score ≈ 432 |
| Quantified Difference | MW +37.1%; Complexity +33.6% |
| Conditions | Computed by PubChem 2.2 (MW) and Cactvs 3.4.8.24 (Complexity) |
Why This Matters
Higher molecular complexity and the presence of a spirocyclic scaffold are associated with improved target selectivity and reduced off-target promiscuity in drug-like chemical space, making this compound a preferred starting point for lead optimization over simpler, planar analogs [2].
- [1] PubChem. 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione. CID 58216606. https://pubchem.ncbi.nlm.nih.gov/compound/1199556-86-9 (accessed 2026-05-05). View Source
- [2] Lovering, F. Escape from Flatland II: Complexity and Promiscuity. Med. Chem. Commun. 2013, 4 (3), 515–519. https://doi.org/10.1039/C2MD20347B View Source
